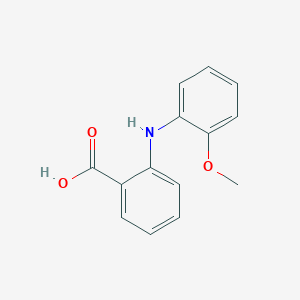

2-(2-Methoxyanilino)benzoesäure

Übersicht

Beschreibung

N-(2-Methoxyphenyl)anthranilic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Methoxyphenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyphenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

Die Verbindung „2-[(2-methoxyphenyl)amino]benzoesäure“ hat die CAS-Nummer 13278-32-5 und ein Molekulargewicht von 243,26 . Sie wird typischerweise bei Raumtemperatur gelagert und ist in Pulverform erhältlich .

Korrosionsschutz

Eine der Anwendungen von Benzoesäurederivaten, einschließlich „2-[(2-methoxyphenyl)amino]benzoesäure“, ist als Korrosionsschutzmittel für AISI 316 Edelstahl in Salzsäuremedium . Die Hemmwirkung dieser Inhibitoren steigt mit zunehmender Konzentration .

Quantenchemische Berechnungen

Quantenchemische Berechnungen und Monte-Carlo-Simulationen wurden verwendet, um weitere Einblicke in den Adsorptionsmechanismus der Inhibitormoleküle auf Fe (110) zu gewinnen . Parameter wie die Energien des niedrigsten unbesetzten (ELUMO) und des höchsten besetzten (EHOMO) Molekülorbitals, die Energielücke (ΔE), die chemische Härte (η), die Weichheit (σ), die Elektronegativität (χ), die Elektrophilie (ω) und die Nukleophilie (ε) wurden berechnet und zeigten die Antikorrosiveigenschaften der Verbindung .

Theoretische Schwingungsspektren

Theoretische Schwingungsspektren wurden berechnet, um die funktionellen Hydroxylgruppen (OH) in den untersuchten Verbindungen zu zeigen . Dies liefert wertvolle Informationen über die molekulare Struktur und die chemischen Bindungen der Verbindung.

Bodenmikrobielle Gemeinschaften

Es wurde vermutet, dass Benzoesäure und ihre Derivate die Zusammensetzung und Struktur von mikrobiellen Gemeinschaften im Boden beeinflussen könnten . Dies könnte das Tabak-Metabolom durch wichtige funktionelle Stämme beeinflussen, was letztendlich zur Hemmung des Wachstums, der Entwicklung und der Qualität von Tabakblättern führt .

Keimung und Sämlingswachstum

Die Verbindung wurde auf ihre Auswirkungen auf die Keimung, das Sämlingswachstum und die Entwicklung von Rauchtabak untersucht <svg class="icon" height="1

Wirkmechanismus

Target of Action

It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .

Mode of Action

Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses

Biochemical Pathways

Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.

Result of Action

Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a significant influence on both excitation and emission spectra and the fluorescence intensities .

Cellular Effects

It has been found to interact with human FABP4, a lipid-binding protein, in the cytosol .

Molecular Mechanism

It is known to interact with human FABP4, suggesting potential roles in lipid metabolism .

Metabolic Pathways

Benzoic acids are the building blocks of most of the phenolic compounds in foods .

Eigenschaften

IUPAC Name |

2-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIMZRVJKYCPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157791 | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-32-5 | |

| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

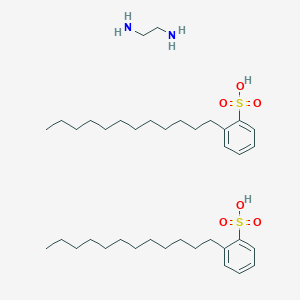

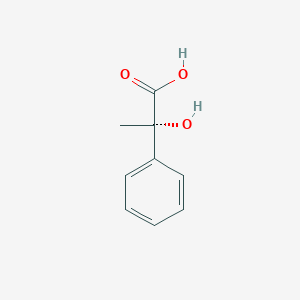

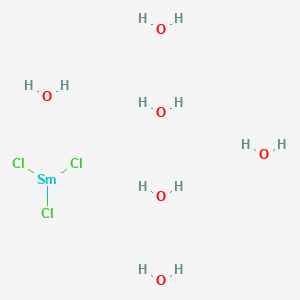

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol](/img/structure/B77748.png)

![6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine](/img/structure/B77759.png)